4,6-Dichloroquinazolin-2-ol

Medicinal chemistry Fragment-based drug design Kinase inhibitor

4,6-Dichloroquinazolin-2-ol (CAS 1782311-88-9, molecular formula C₈H₄Cl₂N₂O, molecular weight 215.03 g/mol) is a heterocyclic quinazoline derivative bearing chlorine atoms at the 4- and 6-positions and a 2-hydroxy/2-oxo group that confers keto–enol tautomerism. The compound belongs to the privileged quinazoline scaffold class, whose derivatives are extensively investigated as kinase inhibitors, anti-inflammatory agents, and anticancer leads.

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
Cat. No. B11892604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloroquinazolin-2-ol
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)NC(=C2C=C1Cl)Cl
InChIInChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(10)12-8(13)11-6/h1-3H,(H,11,12,13)
InChIKeyDSCIVJDTQKYMNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloroquinazolin-2-ol (CAS 1782311-88-9): A Dual-Chlorinated Quinazolin-2-ol Building Block for Medicinal Chemistry Procurement


4,6-Dichloroquinazolin-2-ol (CAS 1782311-88-9, molecular formula C₈H₄Cl₂N₂O, molecular weight 215.03 g/mol) is a heterocyclic quinazoline derivative bearing chlorine atoms at the 4- and 6-positions and a 2-hydroxy/2-oxo group that confers keto–enol tautomerism . The compound belongs to the privileged quinazoline scaffold class, whose derivatives are extensively investigated as kinase inhibitors, anti-inflammatory agents, and anticancer leads [1]. Commercially available at ≥95–98% purity from ISO-certified suppliers, it serves primarily as a synthetic intermediate for constructing 4,6-disubstituted quinazoline libraries, with documented downstream derivatives exhibiting cytotoxic activity against U937 leukemia cells in comparison with etoposide [1].

Why 4,6-Dichloroquinazolin-2-ol Cannot Be Replaced by Generic Quinazoline Building Blocks in Drug Discovery Programs


Generic substitution among dichloroquinazoline analogs fails because the combination of chlorine positions (4,6- vs. 2,4- vs. 4,7-) and the presence or absence of the 2-hydroxy/2-oxo tautomeric group fundamentally alters three interdependent selection-critical parameters: hydrogen-bond donor/acceptor capacity, regioselectivity in nucleophilic aromatic substitution (SNAr), and lipophilicity. The 2-ol/2-one group introduces one H-bond donor absent in 4,6-dichloroquinazoline (CAS 7253-22-7) [1], shifts the substitution reactivity pattern relative to 2,4-dichloroquinazoline (CAS 607-68-1) where position-4 is the dominant electrophilic site [2], and lowers computed logP by approximately 0.7 log units versus its non-hydroxylated 4,6-dichloroquinazoline counterpart . These differences directly influence fragment-based screening hit rates, downstream SAR tractability, and ADME property optimization.

4,6-Dichloroquinazolin-2-ol: Head-to-Head Quantitative Differentiation Evidence Versus Closest Structural Analogs


Evidence Item 1: Hydrogen-Bond Donor Count — 4,6-Dichloroquinazolin-2-ol (HBD=1) vs. 4,6-Dichloroquinazoline (HBD=0)

4,6-Dichloroquinazolin-2-ol possesses one hydrogen-bond donor (the NH of the lactam tautomer or OH of the enol form), whereas its closest non-hydroxylated analog, 4,6-dichloroquinazoline (CAS 7253-22-7), has zero H-bond donors [1]. This single H-bond donor enables the compound to satisfy the minimal Rule-of-Three (RO3) criteria for fragment-based screening and to engage the hinge-region ATP-binding pocket of kinases via a donor–acceptor–donor motif when elaborated . The absence of any H-bond donor in 4,6-dichloroquinazoline precludes this binding modality entirely, making the 2-ol derivative the preferred starting scaffold for ATP-competitive inhibitor design.

Medicinal chemistry Fragment-based drug design Kinase inhibitor Physicochemical profiling

Evidence Item 2: Lipophilicity Modulation — 4,6-Dichloroquinazolin-2-ol (LogP ~2.23) vs. 4,6-Dichloroquinazoline (LogP 2.94)

The computed octanol–water partition coefficient (LogP) of 4,6-dichloroquinazolin-2-ol is 2.23 , which is 0.71 log units lower than the LogP of 2.94 for 4,6-dichloroquinazoline . This approximately 5-fold reduction in theoretical lipophilicity translates to improved predicted aqueous solubility and a reduced risk of promiscuous membrane partitioning. For context, the mono-chlorinated analog 6-chloroquinazolin-4-ol (CAS 16064-14-5) has a LogP of 1.37–1.99 , making the 4,6-dichloro-2-ol compound an intermediate-lipophilicity scaffold that balances permeability with solubility.

ADME optimization Lipophilicity Drug-likeness Lead optimization

Evidence Item 3: Regioselective Reactivity — SNAr at C-4 in 4,6-Dichloroquinazolin-2-ol vs. Competing C-2 Reactivity in 2,4-Dichloroquinazoline

In 2,4-dichloroquinazoline (CAS 607-68-1), the C-4 chlorine is the kinetically preferred site for nucleophilic aromatic substitution (SNAr) due to a higher LUMO coefficient at the 4-position, as demonstrated by DFT calculations [1]. However, competing reactivity at C-2 can occur, leading to regioisomeric mixtures that reduce synthetic yield and complicate purification. In 4,6-dichloroquinazolin-2-ol, the 2-position is occupied by the hydroxy/oxo group and is therefore not an electrophilic site for SNAr, forcing nucleophilic substitution exclusively to the C-4 chlorine [2]. The C-6 chlorine, being on the benzene ring, is substantially less reactive toward SNAr under standard conditions. This contrasts with 2,4-dichloroquinazolin-6-ol (CAS 464927-05-7), where both the C-2 and C-4 chlorines are available for substitution, potentially generating mixtures of 2-substituted, 4-substituted, and 2,4-disubstituted products .

Synthetic chemistry Nucleophilic aromatic substitution Regioselectivity Building block reactivity

Evidence Item 4: Topological Polar Surface Area (TPSA) — 4,6-Dichloroquinazolin-2-ol (45.75 Ų) vs. 4,6-Dichloroquinazoline (25.78 Ų)

The topological polar surface area (TPSA) of 4,6-dichloroquinazolin-2-ol is 45.75 Ų , nearly 20 Ų higher than the TPSA of 25.78 Ų for 4,6-dichloroquinazoline . This difference arises from the carbonyl oxygen and NH group of the lactam form. A TPSA of 45.75 Ų places the compound below the 60 Ų threshold commonly associated with oral absorption and below the ~90 Ų limit for blood–brain barrier penetration, while being high enough to reduce the risk of non-specific hydrophobic protein binding that can plague low-TPSA aromatic scaffolds. For comparison, 2,4-dichloroquinazoline also has a TPSA of 25.78 Ų, and 2,4-dichloroquinazolin-6-ol is expected to have a similar TPSA to the target compound [1].

Drug-likeness CNS permeability Physicochemical filtering Oral bioavailability

Evidence Item 5: Synthetic Lineage to Bioactive 4,6-Disubstituted Quinazolines — Documented Anti-Cancer Activity of Downstream Derivatives

4,6-Dichloroquinazolin-2-ol is the direct synthetic precursor to 4-chloro-6-substituted-quinazolin-2-ones (compound type 5 in the Chandrika et al. 2008 route), which are then elaborated via amino acid coupling to generate 4,6-disubstituted quinazoline derivatives 6a–6o [1]. Among these downstream derivatives, compounds 6i and 6k exhibited promising anti-cancer activity against U937 leukemia cell lines, with the study using etoposide as a reference standard [1]. While the parent compound itself was not directly assayed, the established synthetic route from anthranilic acid → benzoxazinone → quinazolin-4-one → 4-chloroquinazolin-2-one → 4,6-disubstituted quinazoline places 4,6-dichloroquinazolin-2-ol at the critical diversification point. This is in contrast to 2,4-dichloroquinazoline, which is more commonly employed for 2,4-diaminoquinazoline libraries targeting antimalarial and anticonvulsant applications [2].

Anticancer Synthetic intermediate Quinazoline library U937 leukemia COX-2

Evidence Item 6: Commercial Purity and ISO-Certified Quality — MolCore NLT 98% vs. General Market Availability at ≥95%

4,6-Dichloroquinazolin-2-ol is commercially available from MolCore at NLT 98% purity under ISO-certified quality systems, with storage specifications of 2–8°C . In comparison, general market availability from other vendors (e.g., LeYan) lists ≥95% purity . For the structurally related 4,6-dichloroquinazoline (CAS 7253-22-7), typical commercial purity is also 95–98%, with Bidepharm providing batch-specific QC documentation including NMR, HPLC, and GC . The higher guaranteed purity of the ISO-certified supply reduces the risk of confounding biological assay results from impurities, particularly important given that quinazoline syntheses can generate halogenated byproducts with potential off-target activity.

Quality control Procurement ISO certification Purity specification Reproducibility

4,6-Dichloroquinazolin-2-ol: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Scenario 1: Fragment-Based Kinase Inhibitor Library Synthesis Requiring ATP-Hinge Hydrogen-Bond Donor Capability

In fragment-based drug discovery campaigns targeting kinases (e.g., EGFR, CHK2, VEGFR), 4,6-dichloroquinazolin-2-ol is the preferred starting scaffold over 4,6-dichloroquinazoline because its single hydrogen-bond donor (HBD=1) satisfies the minimal fragment Rule-of-Three and enables the canonical hinge-region H-bond interaction with the kinase backbone [Evidence Item 1]. The C-4 chlorine provides a single, unambiguous site for SNAr-based elaboration, avoiding the regioisomeric mixtures observed with 2,4-dichloroquinazoline [Evidence Item 3]. The TPSA of 45.75 Ų maintains drug-like property space [Evidence Item 4], while the LogP of 2.23 balances solubility and permeability for both biochemical and cell-based screening [Evidence Item 2].

Scenario 2: Construction of 4,6-Disubstituted Quinazoline Libraries for Anti-Cancer Lead Optimization (U937/Leukemia Models)

For medicinal chemistry programs pursuing COX-2-mediated anti-cancer or anti-inflammatory leads, 4,6-dichloroquinazolin-2-ol provides direct synthetic access to the 4-chloroquinazolin-2-one intermediate required for the established route to 4,6-disubstituted quinazoline derivatives. As demonstrated by Chandrika et al. (2008), downstream derivatives 6i and 6k from this route exhibited promising cytotoxic activity against U937 leukemia cells benchmarked against etoposide [Evidence Item 5]. This validated synthetic lineage de-risks the procurement decision compared to investing in building blocks (e.g., 2,4-dichloroquinazoline) that lead to different substitution patterns explored in non-overlapping therapeutic indications [Evidence Item 5].

Scenario 3: ADME-Aware Lead Optimization Where Lipophilicity Control Is Critical

When optimizing a quinazoline-based lead series for oral bioavailability, the approximately 0.7 LogP unit reduction of 4,6-dichloroquinazolin-2-ol (LogP ~2.23) relative to 4,6-dichloroquinazoline (LogP ~2.94) provides a measurable lipophilicity advantage [Evidence Item 2]. This difference can be decisive in avoiding the 'lipophilicity trap' where high LogP leads to poor solubility, high metabolic clearance, and off-target promiscuity. The compound's TPSA of 45.75 Ų remains well within the oral absorption window (<60 Ų), making it suitable for programs that need to simultaneously optimize potency, solubility, and permeability [Evidence Item 4].

Scenario 4: ISO-Certified Procurement for GLP Toxicology Studies or Patent-Enabling SAR

For programs transitioning from hit-to-lead into formal lead optimization requiring GLP-compliant starting materials or patent-enabling structure-activity relationship data, the ISO-certified NLT 98% purity supply of 4,6-dichloroquinazolin-2-ol from MolCore [Evidence Item 6] offers a documented quality advantage over ≥95% purity alternatives. The 3% purity differential can be critical when scaling reactions to multigram quantities, where impurity accumulation may necessitate additional chromatographic purification steps, and when generating biological data intended for regulatory submissions, where trace impurity profiles must be characterized and controlled [Evidence Item 6].

Quote Request

Request a Quote for 4,6-Dichloroquinazolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.